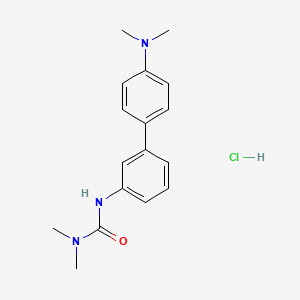

Atglistatin hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atglistatin hydrochloride is a highly selective inhibitor of adipose triglyceride lipase. Adipose triglyceride lipase is an enzyme that plays a crucial role in the hydrolysis of triglycerides into free fatty acids and glycerol. This compound has garnered significant attention due to its potential therapeutic applications in metabolic disorders, particularly those related to lipid metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Atglistatin hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with the reactions being carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .

化学反応の分析

Types of Reactions: Atglistatin hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethylamino group and the urea linkage. It can also participate in hydrogen bonding and other non-covalent interactions due to its molecular structure .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide, ethanol, and various catalysts that facilitate the formation of the biphenyl structure and the urea linkage. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .

科学的研究の応用

Atglistatin hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a tool compound to study the mechanisms of triglyceride hydrolysis and the role of adipose triglyceride lipase in lipid metabolism .

Biology: In biological research, this compound is used to investigate the effects of adipose triglyceride lipase inhibition on cellular lipid metabolism, energy homeostasis, and the development of metabolic disorders .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and cardiovascular diseases. Its ability to inhibit adipose triglyceride lipase makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .

作用機序

Atglistatin hydrochloride exerts its effects by selectively inhibiting adipose triglyceride lipase. This enzyme is responsible for the initial step in the hydrolysis of triglycerides into free fatty acids and glycerol. By inhibiting this enzyme, this compound effectively reduces the breakdown of triglycerides, leading to decreased levels of free fatty acids and glycerol in the body .

Molecular Targets and Pathways: The primary molecular target of this compound is adipose triglyceride lipase. The inhibition of this enzyme disrupts the normal lipid metabolism pathways, leading to alterations in energy homeostasis and lipid storage. This mechanism is particularly relevant in the context of metabolic disorders, where dysregulated lipid metabolism plays a key role .

類似化合物との比較

Orlistat: A lipase inhibitor used to treat obesity.

Cetilistat: Another lipase inhibitor used for obesity management.

Glycerol-3-phosphate acyltransferase inhibitors: These compounds inhibit enzymes involved in triglyceride synthesis rather than hydrolysis.

Uniqueness: The uniqueness of Atglistatin hydrochloride lies in its selective inhibition of adipose triglyceride lipase, making it a valuable tool for studying lipid metabolism and a promising candidate for therapeutic applications in metabolic disorders .

生物活性

Atglistatin hydrochloride is a selective inhibitor of adipose triglyceride lipase (ATGL), an enzyme critical in the regulation of lipolysis—the breakdown of fat stores in adipose tissue. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly in conditions characterized by excessive fat mobilization and cardiovascular diseases.

Atglistatin operates primarily by inhibiting the activity of ATGL, which is the rate-limiting enzyme in the lipolytic pathway. The compound has an IC50 value of approximately 0.7 μM, indicating its potency in blocking ATGL activity in vitro . The inhibition results in a significant reduction in the release of free fatty acids (FAs) and glycerol from adipose tissue, which are crucial mediators of various metabolic processes.

Key Findings:

- Inhibition Profile : Atglistatin exhibits a competitive inhibition mechanism with a Ki value of 355 nM against ATGL . In wild-type white adipose tissue (WAT) lysates, it can inhibit triacylglycerol (TG) hydrolase activity by up to 78% at high concentrations .

- Combination Effects : When combined with hormone-sensitive lipase (HSL) inhibitors, Atglistatin can achieve nearly complete inhibition (up to 95%) of TG hydrolase activity, suggesting that non-ATGL pathways also contribute to lipolysis .

Cardioprotection

Recent studies have highlighted Atglistatin's cardioprotective effects, particularly in models of catecholamine-induced cardiac damage. It has been shown to reduce myocardial apoptosis and fibrosis by modulating FA release from adipocytes, thereby protecting cardiomyocytes from pro-apoptotic signals induced by specific FAs such as palmitic and oleic acids .

- Case Study : In a murine model, prior administration of Atglistatin significantly improved cardiac function during catecholamine stress, demonstrating its potential as a preventive therapeutic agent for heart failure .

In Vivo and In Vitro Studies

Numerous studies have explored Atglistatin's biological activity through both in vivo and in vitro experiments:

Safety and Toxicology

Atglistatin has been evaluated for cytotoxicity and has shown no significant adverse effects at concentrations up to 50 μM, indicating a favorable safety profile for potential therapeutic use .

特性

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O.ClH/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4;/h5-12H,1-4H3,(H,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMOYUDZACSHPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。